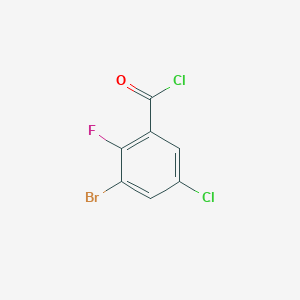

![molecular formula C10H14BrNO B1411174 1-[(5-Bromofuran-2-yl)methyl]piperidine CAS No. 1780996-85-1](/img/structure/B1411174.png)

1-[(5-Bromofuran-2-yl)methyl]piperidine

Vue d'ensemble

Description

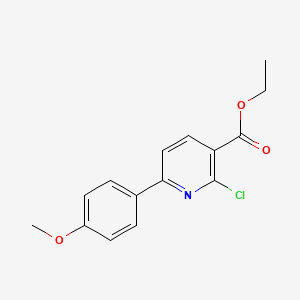

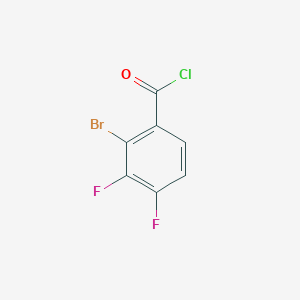

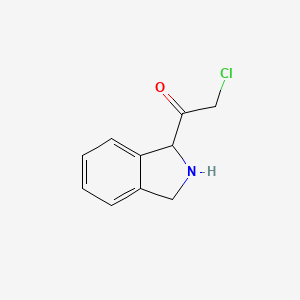

“1-[(5-Bromofuran-2-yl)methyl]piperidine” is a chemical compound with the molecular formula C9H12BrNO . It’s a versatile material used in scientific research due to its unique structure, which allows for diverse applications, including drug development and organic synthesis.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a bromofuran group via a methylene bridge . The InChI code for this compound is 1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 230.1 g/mol . It’s recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique

Corrosion Inhibition

Piperidine derivatives, such as 1-[(5-Bromofuran-2-yl)methyl]piperidine, show potential in corrosion inhibition. A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of similar piperidine derivatives on iron. They used quantum chemical calculations and molecular dynamics simulations to understand the binding energies and adsorption behaviors of these compounds on various metal surfaces (Kaya et al., 2016).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

Research by Bauer et al. (1976) involved the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], highlighting the potential of piperidine derivatives in creating compounds with central nervous system activity. The synthesis was inspired by the structure of antidepressants, indicating the relevance of piperidine derivatives in medicinal chemistry (Bauer et al., 1976).

Anti-Acetylcholinesterase Inhibitors

The study by Sugimoto et al. (1995) delved into the synthesis and structure-activity relationships of anti-acetylcholinesterase inhibitors, using 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. This research signifies the potential of piperidine derivatives in developing inhibitors for acetylcholinesterase, a key enzyme in the treatment of Alzheimer's disease (Sugimoto et al., 1995).

Soluble Epoxide Hydrolase Inhibition

A study by Thalji et al. (2013) discovered 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase. This research highlights the role of piperidine derivatives in developing compounds for potential therapeutic applications, particularly in disease models (Thalji et al., 2013).

Synthesis of Novel Derivatives

Research by Vacher et al. (1999) focused on synthesizing novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. The study showcases the use of piperidine derivatives in the creation of compounds with significant therapeutic potential, particularly in the treatment of depression (Vacher et al., 1999).

Mécanisme D'action

Target of Action

Piperidine derivatives are known to interact with a variety of targets in the body. The specific target of “1-[(5-Bromofuran-2-yl)methyl]piperidine” would depend on its specific structure and functional groups .

Mode of Action

The mode of action of “this compound” would depend on its specific target. Piperidine derivatives can act as agonists or antagonists at their target sites, modulating the activity of these targets .

Biochemical Pathways

The biochemical pathways affected by “this compound” would depend on its specific target and mode of action. Piperidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Factors such as its size, charge, and hydrophobicity can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. These effects could range from changes in cell signaling to alterations in gene expression .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target tissue .

Propriétés

IUPAC Name |

1-[(5-bromofuran-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c11-10-5-4-9(13-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRBDCAPXCFMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

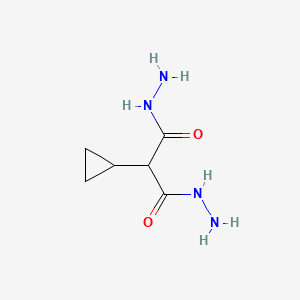

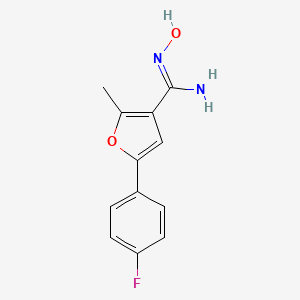

![4-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1411105.png)